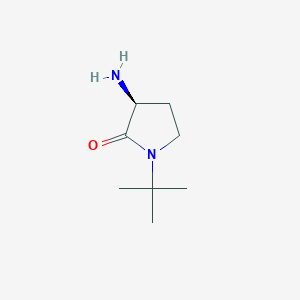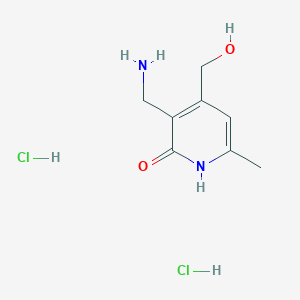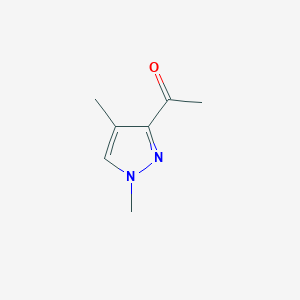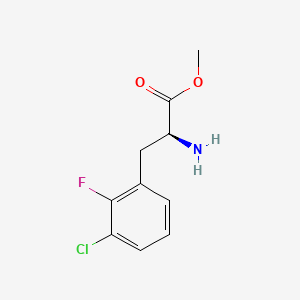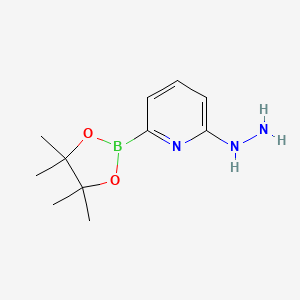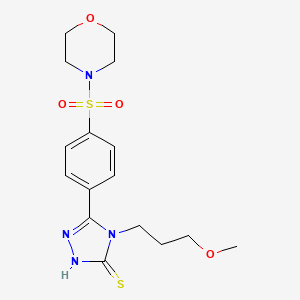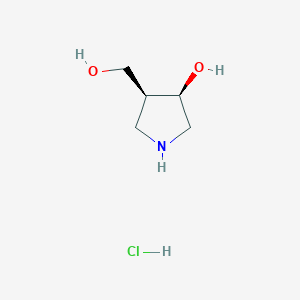
cis-4-(Hydroxymethyl)pyrrolidin-3-olhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride is a chemical compound with the molecular formula C5H11NO2·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride typically involves the functionalization of a preformed pyrrolidine ringThe reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, followed by acidification to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: cis-4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The compound can be reduced further to modify the pyrrolidine ring or the hydroxymethyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Various nucleophiles can be used in the presence of a base or acid catalyst.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Modified pyrrolidine derivatives.
Substitution: Functionalized pyrrolidine compounds.
Applications De Recherche Scientifique
cis-4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of fine chemicals and pharmaceutical intermediates.
Mécanisme D'action
The mechanism of action of cis-4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially modulating their activity. The pyrrolidine ring provides a rigid scaffold that can enhance binding affinity and selectivity for certain targets.
Comparaison Avec Des Composés Similaires
Pyrrolidine: The parent compound, lacking the hydroxymethyl group.
Prolinol: A similar compound with a hydroxyl group on the pyrrolidine ring.
Pyrrolidine-2,5-diones: Compounds with additional functional groups on the pyrrolidine ring.
Uniqueness: cis-4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride is unique due to the presence of the hydroxymethyl group at the 4-position, which can significantly alter its chemical and biological properties compared to other pyrrolidine derivatives.
Propriétés
Formule moléculaire |
C5H12ClNO2 |
|---|---|
Poids moléculaire |
153.61 g/mol |
Nom IUPAC |
(3R,4S)-4-(hydroxymethyl)pyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C5H11NO2.ClH/c7-3-4-1-6-2-5(4)8;/h4-8H,1-3H2;1H/t4-,5-;/m0./s1 |
Clé InChI |
VXKQZDCFEDEAAX-FHAQVOQBSA-N |
SMILES isomérique |
C1[C@H]([C@H](CN1)O)CO.Cl |
SMILES canonique |
C1C(C(CN1)O)CO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


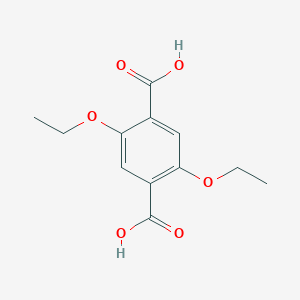
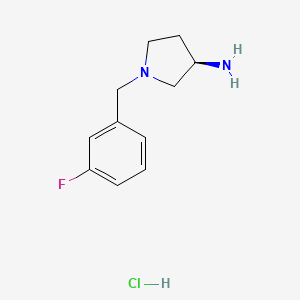
![Ethyl 5,7-dichlorofuro[3,2-b]pyridine-2-carboxylate](/img/structure/B11764271.png)
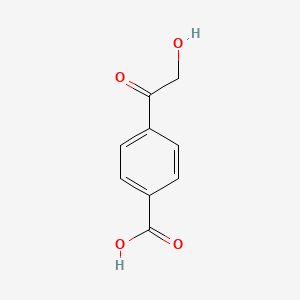


![3-(2-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethyl)aniline](/img/structure/B11764299.png)
